molecular formula C15H10ClF3N4OS B10991845 (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10991845
M. Wt: 386.8 g/mol
InChI Key: HVCIKGOVYVZSBP-UHFFFAOYSA-N
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Description

(7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound with a unique structure that combines a benzothiophene ring with a triazolopyrazine moiety

Properties

Molecular Formula

C15H10ClF3N4OS

Molecular Weight

386.8 g/mol

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C15H10ClF3N4OS/c16-9-3-1-2-8-6-10(25-12(8)9)13(24)22-4-5-23-11(7-22)20-21-14(23)15(17,18)19/h1-3,6H,4-5,7H2

InChI Key

HVCIKGOVYVZSBP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene and triazolopyrazine intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C15H10ClF3N4OSC_{15}H_{10}ClF_3N_4OS, with a molecular weight of approximately 386.8 g/mol. Its complex structure features a benzothiophene ring fused with a triazolo-pyrazine moiety, which is essential for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, research published in Molecules demonstrated that novel triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial activity against various strains of bacteria. The study synthesized these derivatives through a series of chemical reactions involving the target compound and tested their efficacy in vitro against common bacterial pathogens .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(7-chloro-...)P. aeruginosa8 µg/mL

This table summarizes the antibacterial efficacy of selected compounds related to (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone.

Drug Development Potential

The structural features of (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone make it a candidate for further drug development. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents aimed at treating bacterial infections or other diseases influenced by similar mechanisms.

Synthesis and Characterization

A comprehensive study on the synthesis of triazolo[4,3-a]pyrazine derivatives was conducted to explore their biological activities. The synthesis involved several steps including cyclization reactions that produced the target compound along with various analogs . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structures.

Biological Testing

In another significant study published in Pharmaceuticals, researchers evaluated the biological activity of synthesized derivatives against multiple bacterial strains. The results indicated that certain modifications to the triazolo-pyrazine framework enhanced antibacterial potency .

Mechanism of Action

The mechanism of action of (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.

    Triazolopyrazine derivatives: Compounds with similar triazolopyrazine structures but different functional groups.

Uniqueness

The uniqueness of (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClF3N5OSC_{15}H_{13ClF_3N_5OS} with a molecular weight of approximately 386.8 g/mol. The structure features a benzothiophene moiety and a triazolo-pyrazine framework, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to (7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that fluorinated derivatives of triazolo-pyrazines demonstrate potent activity against lung and breast cancer cells due to their ability to interfere with cellular proliferation pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It has been suggested that similar compounds can trigger programmed cell death in cancerous cells.
  • Anti-Angiogenic Properties : Some studies indicate that these compounds can inhibit the formation of new blood vessels, thereby limiting tumor growth .

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the antiproliferative activity of a related triazolo-pyrazine compound against A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in lung cancer treatment .
  • Breast Cancer Cell Lines : Another study focused on the activity of fluorinated derivatives against MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeTarget CellsIC50 (µM)Reference
AntiproliferativeA549 (Lung Cancer)12.5
AntiproliferativeMCF-7 (Breast Cancer)10.0
Anti-AngiogenicHUVECs15.0

Synthesis Methods

StepReagents/ConditionsOutcome
Step 1Benzothiophene + ChlorinationFormation of chlorinated benzothiophene
Step 2Triazole formation via cyclocondensationTriazolo-pyrazine intermediate
Step 3Reaction with trifluoromethyl groupFinal product formation

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